Hanphyllin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(3aS,6E,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one |
InChI |
InChI=1S/C15H20O3/c1-9-4-6-12-11(3)15(17)18-14(12)8-10(2)13(16)7-5-9/h5,8,12-14,16H,3-4,6-7H2,1-2H3/b9-5+,10-8+/t12-,13-,14+/m0/s1 |
InChI Key |
XQVSREKNQZKAKU-RZPRNJIHSA-N |
Isomeric SMILES |
C/C/1=C\C[C@@H](/C(=C/[C@@H]2[C@@H](CC1)C(=C)C(=O)O2)/C)O |
Canonical SMILES |
CC1=CCC(C(=CC2C(CC1)C(=C)C(=O)O2)C)O |
Origin of Product |
United States |
Phytochemical Distribution and Isolation Methodologies of Hanphyllin
Botanical Sources and Distribution of Hanphyllin
This compound has been isolated from several genera of the Asteraceae family, highlighting its distribution across a range of plant species.
Occurrence in Artemisia Species
The genus Artemisia is a significant source of sesquiterpene lactones, including this compound.
Artemisia gorgonum : this compound has been successfully isolated from the leaves and flowers of Artemisia gorgonum, an endemic plant of the Cape Verde Islands. researchgate.netresearchgate.net In one study, a chloroform (B151607) extract of the aerial parts of A. gorgonum yielded this compound through preparative chromatographic techniques. researchgate.net Another study also reported the isolation of this compound from the leaves and flowers of this species, where it was subsequently evaluated for its antiplasmodial activity. nih.gov
Artemisia nobilis : While the outline includes Artemisia nobilis as a potential source, extensive literature searches did not yield specific evidence of this compound's isolation from this particular species.
Identification in Picris Species
Picris rigida : The presence of this compound has been confirmed in Picris rigida. Research has shown the isolation of this compound from this plant species. nih.gov
Presence in Tanacetopsis Species
Tanacetopsis karataviensis : this compound is a known constituent of Tanacetopsis karataviensis, a plant endemic to Central Asia. nih.gov Phytochemical investigations of this species have led to the isolation of this compound along with other sesquiterpene lactones. researchgate.net
Isolation from Lactuca sativa (Lettuce Latex)
The latex of cultivated lettuce, Lactuca sativa, has been identified as a source of this compound. A study focusing on the chemical components of lettuce latex reported the isolation of six compounds, one of which was identified as this compound. capes.gov.br
Methodologies for this compound Isolation from Plant Matrices
The isolation of this compound, like other sesquiterpene lactones, involves a series of extraction and purification steps.
Extraction Techniques for Sesquiterpene Lactones
The initial step in isolating sesquiterpene lactones from plant material is typically solvent extraction. mdpi.com The choice of solvent is crucial and often depends on the polarity of the target compounds. Common solvents used for the extraction of sesquiterpene lactones include polar organic solvents such as ethanol, methanol, and acetonitrile. researchgate.net For instance, a method for extracting sesquiterpene lactones from Tanacetum parthenium involves the use of polar organic solvents like ethanol, which is preferred due to its low toxicity. researchgate.net
Following the initial extraction, the crude extract is often subjected to further purification. This can involve liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents. Further purification is commonly achieved through various chromatographic techniques. Column chromatography using silica (B1680970) gel is a widely used method. researchgate.netimsc.res.in More advanced techniques such as High-Performance Liquid Chromatography (HPLC) can also be employed for the final purification of the compound. mdpi.com
Chromatographic Separation Strategies
The purification of this compound from the initial plant extract relies on a combination of chromatographic methods that separate compounds based on their physicochemical properties like polarity and size. youtube.com While a universally standardized protocol for this compound isolation is not explicitly detailed in the literature, the strategies employed for the separation of sesquiterpene lactones from Artemisia and other Asteraceae species provide a clear framework. nih.govnih.gov
A common approach involves subjecting the crude extract to column chromatography. scirp.orgnih.govrsc.org This initial separation is often performed using silica gel as the stationary phase with a gradient of solvents of increasing polarity, such as a mixture of n-hexane and ethyl acetate (B1210297). scirp.orgyoutube.com This step fractionates the extract into less complex mixtures.
Fractions identified as containing sesquiterpene lactones, often guided by techniques like thin-layer chromatography (TLC), are then subjected to further purification. scirp.orgnih.gov This may involve repeated column chromatography, sometimes with different stationary phases like reversed-phase silica gel or Sephadex LH-20, which separates molecules based on size. nih.gov For the final purification to obtain highly pure this compound, preparative high-performance liquid chromatography (prep-HPLC) is often employed. nih.govyoutube.com This technique offers high resolution and is capable of separating structurally similar compounds. youtube.com
The specific chromatographic conditions, such as the choice of solvents, gradient programs, and the type of chromatographic columns, are optimized to achieve the best separation for the specific plant extract being processed. nih.gov
Chemo-systematic and Ecological Significance of this compound's Occurrence
The presence of this compound in specific genera of the Asteraceae family, such as Tanacetopsis, Artemisia, and Stevia, holds both chemo-systematic and ecological importance. Chemosystematics utilizes the distribution of chemical compounds among different plant taxa to infer their evolutionary relationships. Sesquiterpene lactones, including this compound, are a characteristic class of compounds in the Asteraceae family, and their structural diversity is a valuable tool for taxonomic classification. researchgate.netnih.gov The specific types of sesquiterpenoids present in a plant can serve as a chemical fingerprint for a particular genus or species.
From an ecological perspective, secondary metabolites like this compound play a crucial role in the plant's interaction with its environment. These compounds are generally not involved in the primary metabolic processes of growth and development but are essential for defense against herbivores and pathogens. youtube.com The bitter taste of many sesquiterpene lactones can deter feeding by insects and other herbivores. Furthermore, many of these compounds exhibit antimicrobial and antifungal properties, protecting the plant from various diseases.
The production of this compound and other sesquiterpenoids can be influenced by environmental factors. Plants may increase the synthesis of these defensive compounds in response to stress, such as herbivore attacks or microbial infections. Therefore, the presence and concentration of this compound in plants like Tanacetopsis karataviensis and Artemisia scoparia are likely part of their evolved defense strategy, contributing to their survival and reproductive success in their natural habitats.
Advanced Structural Characterization and Elucidation of Hanphyllin
Contemporary Spectroscopic Techniques in Hanphyllin Structure Elucidation
The structural determination of complex organic molecules like this compound is a multifaceted process that depends on the integration of various spectroscopic methods. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography are indispensable tools in this endeavor. researchgate.net These methods allow for a comprehensive analysis, from determining the basic connectivity of atoms to defining the precise spatial arrangement and stereochemistry. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. researchgate.net For complex structures like the guaianolide skeleton of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.
Detailed analysis of ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals in the molecule. researchgate.net Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, identifying adjacent protons and thus piecing together the carbon skeleton. nih.gov Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate protons with their directly attached carbons, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range connections (2-3 bonds) between protons and carbons, which is crucial for connecting different fragments of the molecule. nih.govresearchgate.net
The conformational analysis of the flexible seven-membered ring characteristic of guaianolides like this compound is particularly challenging. Low-temperature NMR studies on related guaianolides have revealed that the cycloheptane (B1346806) ring often exists in a dynamic equilibrium between two or more distinct conformers, such as a "chair" and a "twisted chair" conformation. bg.ac.rsresearchgate.net By analyzing NMR spectra at various temperatures, the thermodynamic parameters for this conformational exchange can be determined. bg.ac.rsresearchgate.net
Nuclear Overhauser Effect (NOE) experiments, particularly 2D NOESY (Nuclear Overhauser Effect Spectroscopy), are critical for determining the stereochemistry. nih.govresearchgate.net NOE correlations are observed between protons that are close in space, regardless of whether they are connected through bonds. This information is vital for establishing the relative configuration of stereocenters, for example, by observing NOEs between protons on opposite sides of the ring system. nih.gov For instance, in related guaianolides, NOESY correlations between H-1, H-5, and H-9 indicated that they were on the same face of the molecule (α-orientation). nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for a Guaianolide Skeleton Similar to this compound Note: This table presents typical chemical shift values for guaianolide-type sesquiterpene lactones to illustrate the data obtained from NMR analysis. Data is compiled from published literature on related compounds. nih.govmdpi.com
| Position | δC (ppm) | δH (ppm, J in Hz) | Key HMBC Correlations | Key NOESY Correlations |
| 1 | 53.1 | 3.27 (m) | C-3, C-6, C-7, C-10 | H-5, H-9 |
| 2 | 28.5 | 2.07 (m), 1.87 (m) | C-3, C-4, C-5, C-10 | - |
| 3 | 37.0 | 2.39 (m), 2.24 (m) | - | H-1 |
| 4 | 134.1 | - | - | - |
| 5 | 54.4 | 2.36 (t, 9.9) | C-1, C-2 | H-1, H-9 |
| 6 | 76.1 | 4.84 (t, 12.9) | C-1, C-8 | H-8, H-15 |
| 7 | 46.5 | 3.22 (brt, 9.3) | C-1 | - |
| 8 | 83.5 | 4.23 (ddd, 10.2, 9.7, 5.4) | C-6, C-14 | H-6, H-15 |
| 9 | 45.2 | 3.08 (m), 2.44 (m) | C-1, C-8, C-14 | H-1, H-5 |
| 10 | 148.1 | - | - | - |
| 11 | 139.8 | - | - | - |
| 12 | 170.2 | - | - | - |
| 13 | 119.5 | 6.23 (d, 3.4), 5.59 (d, 3.1) | C-7, C-11, C-12 | - |
| 14 | 112.9 | 5.01 (br s), 4.89 (br s) | C-1, C-8, C-9 | - |
| 15 | 14.2 | 1.95 (s) | C-3, C-4, C-5 | H-6, H-8 |
Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and molecular formula of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. researchgate.net High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of this compound. nih.gov
Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. In this technique, the molecular ion (or a protonated/sodiated adduct) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nih.gov The resulting fragmentation pattern is a fingerprint of the molecule's structure. chemguide.co.uk
For guaianolide sesquiterpene lactones, fragmentation analysis can reveal key structural features. nih.gov Common fragmentation pathways include the loss of water (H₂O), carbon monoxide (CO), and any side chains attached to the core skeleton. nih.govmdpi.com The cleavage of the C-ring (the lactone ring) and the larger seven-membered ring can produce diagnostic ions that help to characterize the substituents on different parts of the molecule. nih.govnih.gov For example, studies on related hirsutinolide-like lactones showed that the fragmentation pattern could help identify the number and position of hydroxyl and methoxy (B1213986) groups. nih.gov The analysis of various sesquiterpene lactones has identified characteristic fragment ions at m/z 277, 259, 241, and 231 that can serve as diagnostic markers for these types of skeletons. sci-hub.se
Table 2: Representative Fragmentation Pattern for a Guaianolide Lactone in ESI-MS/MS Note: This table illustrates a typical fragmentation pattern for a guaianolide, showing the mass-to-charge ratio (m/z) of fragment ions and their proposed origins. This provides a basis for interpreting the mass spectrum of this compound. Data compiled from literature. nih.govsci-hub.se
| m/z of Fragment Ion | Proposed Neutral Loss | Interpretation |
| [M+Na]⁺ | - | Sodiated molecular ion |
| [M+H]⁺ | - | Protonated molecular ion |
| [M+H-H₂O]⁺ | H₂O | Loss of a water molecule from a hydroxyl group |
| [M+H-Side Chain]⁺ | e.g., Methacrylic acid | Loss of an ester side chain |
| 277.11 | Multiple losses | Diagnostic fragment for the core skeleton |
| 259.10 | Loss of H₂O from m/z 277 | Subsequent water loss from the core fragment |
| 243.12 | Multiple losses | Diagnostic fragment from cleavage of the core skeleton |
| 231.08 | Multiple losses | Diagnostic fragment for the core skeleton |
When a compound can be grown as a single crystal of sufficient quality, X-ray diffraction analysis provides the most definitive and accurate structural information. nih.gov This technique is considered the gold standard for determining the three-dimensional structure of a molecule in the solid state, as it can unambiguously establish not only the connectivity of atoms but also the absolute stereochemistry of all chiral centers. nih.govnih.gov
The process involves irradiating a crystal with X-rays and analyzing the pattern of diffracted beams. youtube.com This diffraction pattern is directly related to the arrangement of atoms within the crystal lattice. For sesquiterpene lactones like this compound, an X-ray crystal structure would provide precise data on bond lengths, bond angles, and torsion angles, confirming the conformation of the seven-membered ring and the stereochemical orientation of all substituents. researchgate.net For instance, the configuration at specific carbons, such as C-4 and C-6 in a related lactone, was definitively determined as R and S, respectively, through X-ray crystallography. researchgate.net This level of detail is often unattainable by other methods and is crucial for building accurate structure-activity relationship models. nih.gov
Table 3: Hypothetical Crystallographic Data for a Guaianolide Compound like this compound Note: This table shows the type of data obtained from a single-crystal X-ray diffraction experiment. The values are representative of related sesquiterpene lactone structures. researchgate.net
| Parameter | Example Value | Significance |
| Chemical Formula | C₁₅H₂₀O₄ | Confirms elemental composition. |
| Formula Weight | 264.31 | Corroborates mass spectrometry data. |
| Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁2₁2₁ | Defines the specific symmetry elements within the crystal. |
| a, b, c (Å) | 10.1, 12.5, 13.2 | Dimensions of the unit cell. |
| α, β, γ (°) | 90, 90, 90 | Angles of the unit cell. |
| Volume (ų) | 1666.5 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Flack Parameter | 0.0 (1) | A value close to zero confirms the correct absolute stereochemistry. |
Stereochemical Investigations and Isomeric Considerations of this compound and Related Compounds
The biological activity of natural products is often highly dependent on their specific stereochemistry. Guaianolides such as this compound are structurally complex molecules that can possess multiple chiral centers, leading to a large number of possible stereoisomers. nih.gov The correct assignment of the configuration at each of these centers is therefore a critical aspect of its characterization.
Stereochemical investigation integrates data from multiple sources. NMR, particularly through-space NOE correlations, is the primary tool for determining the relative stereochemistry of the molecule in solution. researchgate.net For example, NOE data can establish whether the lactone ring is fused in a cis or trans manner to the seven-membered ring, a key structural feature in guaianolides. mdpi.com The coupling constants (J-values) between protons, such as H-5, H-6, and H-7, also provide crucial information about their dihedral angles and thus their relative orientation. nih.gov
However, determining the absolute configuration (distinguishing between a molecule and its non-superimposable mirror image, or enantiomer) often requires additional methods. nih.gov Single-crystal X-ray diffraction is the most reliable method for this purpose, provided a suitable crystal is available. researchgate.netnih.gov In the absence of a crystal structure, comparison of experimental circular dichroism (CD) spectra with those predicted by computational chemistry for different stereoisomers can provide strong evidence for the absolute configuration.
The study of related guaianolide isomers, such as diastereomers that differ in the configuration at one or more, but not all, chiral centers, is also informative. Comparing the NMR and MS data between isomers helps to identify the spectral features that are most sensitive to stereochemical changes. researchgate.net This comparative approach, combining spectroscopic analysis with computational modeling, is essential for confidently assigning the complex three-dimensional structure of this compound and understanding how its specific stereoisomerism relates to its function. nih.gov
Biosynthetic Pathways and Metabolic Engineering Approaches for Hanphyllin
Elucidation of Precursor Pathways to Hanphyllin Biosynthesis (e.g., Mevalonate Pathway, MEP Pathway)
No specific information is available in the scientific literature regarding the precursor pathways involved in this compound biosynthesis.
Identification and Characterization of Enzyme Systems Involved in this compound Formation
There are no published studies that identify or characterize the specific enzymes responsible for the biosynthesis of this compound.
Integrative Multi-Omics Strategies for Biosynthetic Pathway Exploration
No multi-omics studies focused on the elucidation of the this compound biosynthetic pathway have been found in the available literature.
Biotechnological and Synthetic Biology Approaches for this compound Production Enhancement
There is no available research on the use of biotechnological or synthetic biology approaches to enhance the production of this compound.
Pharmacological Investigations and Mechanistic Studies of Hanphyllin in Biological Systems
Antiplasmodial Activity and Proposed Molecular Targets
Malaria, a life-threatening disease caused by Plasmodium parasites, remains a significant global health challenge, necessitating the discovery of novel antimalarial agents. nih.govresearchgate.net Hanphyllin has emerged as a compound of interest in this area.
In vitro studies have demonstrated the antiplasmodial potential of this compound against Plasmodium falciparum, the most virulent species responsible for malaria in humans. The efficacy of a compound against P. falciparum is often quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit parasite growth by 50%.
While specific IC50 values for this compound were not found in the provided search results, the general approach to determining antiplasmodial activity involves culturing the parasites and treating them with the compound of interest. nih.govresearchgate.netnih.gov The results from such studies on various natural products provide a framework for how this compound's efficacy would be assessed. For instance, studies on other plant-derived compounds have shown a range of activities, with some exhibiting promising IC50 values in the low microgram per milliliter or nanomolar range. nih.govnih.govnih.gov
The following table is interactive. Click on the headers to sort the data.
| Compound/Extract | Target Organism | IC50 Value | Reference |
|---|---|---|---|
| Phebestin | P. falciparum 3D7 | 157.90 ± 6.26 nM | nih.gov |
| Phebestin | P. falciparum K1 | 268.17 ± 67.59 nM | nih.gov |
| Alstonine | P. falciparum | 0.17 µM | nih.gov |
| Himbeline | P. falciparum | 0.58 µM | nih.gov |
| Calophyllum bicolor hexane (B92381) extract | P. falciparum 3D7 | 3.94 µg/mL | researchgate.net |
| Polyalthia longifolia ethyl acetate (B1210297) extract | P. falciparum NF54 | 9.5 ± 0.69 µg/ml | nih.gov |
The antiplasmodial activity of sesquiterpenoid lactones like this compound is often attributed to specific structural features. The presence of an α,β-unsaturated γ-lactone ring, which includes an exomethylene group, is considered crucial for their biological effects. This reactive group can undergo Michael-type addition with nucleophiles, such as the thiol groups of cysteine residues in proteins, leading to the alkylation and inactivation of key parasitic enzymes.
Another proposed mechanism of action involves the interaction with intraparasitic iron. During its life cycle, the malaria parasite digests hemoglobin within the host's red blood cells, releasing large amounts of heme, a pro-oxidant molecule. To protect itself, the parasite polymerizes heme into an inert crystalline structure called hemozoin. It has been suggested that certain antimalarial compounds can interfere with this detoxification process. While direct evidence for this compound's interaction with intraparasitic iron is not available, this remains a plausible mechanism given the actions of other antimalarial agents. nih.gov
Modulation of Cholesterol Homeostasis
Cholesterol is a vital component of cell membranes and a precursor for the synthesis of steroid hormones and bile acids. mdpi.com The liver plays a central role in maintaining cholesterol homeostasis. nih.govwjgnet.com
In vitro studies using hepatic cell models, such as the human hepatoma cell line HuH7, are instrumental in investigating the effects of compounds on cholesterol metabolism. researchgate.net These cells are capable of de novo cholesterol synthesis and are a relevant model for studying hepatic cholesterogenesis. While specific studies on this compound's direct effect on cholesterogenesis in HuH7 cells were not identified in the search results, the methodology for such an investigation is well-established. Typically, cells are treated with the test compound, and the rate of cholesterol synthesis is measured, often using labeled precursors. researchgate.net
The following table is interactive. Click on the headers to sort the data.
| Cell Line | Treatment | Observed Effect | Reference |
|---|---|---|---|
| HuH7 cells | Annurca polyphenolic extract (AAE) | Inhibition of cholesterogenesis | researchgate.net |
| HepG2 cells | Esterol10® | Reduction in total hepatocyte cholesterol | mdpi.com |
| HepG2 cells | Astragalus membranaceus, Hippophae rhamnoides L., and Taraxacum mongolicum Hand. Mazz extracts (AHT) | Regulation of lipid function and alleviation of oxidative stress | mdpi.com |
The regulation of cholesterol levels within a cell is a complex process involving multiple pathways. nih.govnih.gov A key mechanism is the inhibition of de novo cholesterogenesis, the metabolic pathway for cholesterol synthesis. The rate-limiting enzyme in this pathway is HMG-CoA reductase (HMGCR). wjgnet.com Many cholesterol-lowering drugs, such as statins, act by inhibiting this enzyme. It is plausible that this compound could exert its effects on cholesterol homeostasis by modulating the activity of HMGCR or other enzymes involved in this pathway. However, without direct experimental evidence, this remains a hypothesis.
Cytotoxicity in Cellular Models and Apoptotic Pathways
The evaluation of a compound's cytotoxicity is crucial to understand its potential as a therapeutic agent. Studies often utilize various cancer cell lines to assess a compound's ability to induce cell death. mdpi.comnih.gov Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. nih.govnih.gov
While specific studies detailing the cytotoxic effects and apoptotic pathways induced by this compound were not found, research on similar compounds, such as other sesquiterpenoid lactones, has shown that they can induce apoptosis through various mechanisms. These can include the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspase cascades. mdpi.com The cytotoxic potential of a compound is often evaluated by determining its IC50 value in different cell lines. mdpi.com
Assessment of Antiproliferative Activity against Cancer Cell Lines (e.g., HeLa, HEp-2)
The evaluation of a compound's ability to inhibit the growth of cancer cells is a fundamental step in anticancer drug discovery. The antiproliferative activity of novel compounds is commonly assessed against a panel of human cancer cell lines. For instance, studies often utilize cell lines such as HeLa (cervical cancer) and HEp-2 (laryngeal cancer) to determine cytotoxic potential.
A standard method for this assessment is the Sulforhodamine B (SRB) assay. nih.gov This assay relies on the ability of the SRB dye to bind to protein components of cells, providing a quantitative measure of cell density and, therefore, cell proliferation. nih.gov In a typical procedure, cancer cells are seeded in microtiter plates and exposed to varying concentrations of the test compound for a specified period. Following incubation, the cells are fixed and stained with SRB. The amount of bound dye is proportional to the number of living cells, allowing for the calculation of the concentration at which the compound inhibits cell growth by 50% (IC₅₀). A lower IC₅₀ value indicates greater potency. For example, some natural compounds have demonstrated significant antiproliferative effects on liver cancer (HepG2) cells, serving as benchmarks for new agents. nih.govnih.gov
Below is a representative data table illustrating hypothetical antiproliferative activity.
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | HeLa (Cervical Cancer) | 15.4 |
| This compound | HEp-2 (Laryngeal Cancer) | 22.8 |
| Cisplatin (Control) | HeLa (Cervical Cancer) | 8.2 |
| Cisplatin (Control) | HEp-2 (Laryngeal Cancer) | 10.5 |
Mechanistic Insights into Cytotoxic Effects
Understanding the molecular mechanisms behind a compound's cytotoxicity is crucial for its development as a therapeutic agent.
Michael Addition Reactions: Many biologically active compounds are electrophiles that can react with nucleophiles in cells. Compounds possessing an α,β-unsaturated carbonyl group, known as Michael acceptors, can react with the sulfhydryl groups of cysteine residues in proteins or with glutathione (B108866) (GSH). nih.gov This covalent modification can disrupt protein function and deplete cellular antioxidant defenses, leading to cytotoxicity. The reactivity of these compounds with sulfhydryl groups is a key determinant of their biological potency. nih.gov
Alkylation and Apoptosis Induction: The alkylation of growth regulatory proteins is another mechanism of cytotoxicity. By covalently modifying key proteins involved in cell cycle progression and survival, a compound can halt proliferation and trigger programmed cell death, or apoptosis. nih.gov The induction of apoptosis is a hallmark of many effective anticancer agents. It can be initiated through various cellular signals, including DNA damage and mitochondrial dysfunction, leading to the activation of caspases and other executioner proteins. nih.gov For instance, some natural saponins (B1172615) have been shown to induce apoptosis in liver cancer cells by causing mitochondrial membrane depolarization and the release of pro-apoptotic factors. nih.gov
Modulation of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.gov In many cancers, the NF-κB signaling pathway is constitutively active, promoting chronic inflammation and cell proliferation. mdpi.com Numerous phytochemicals exert their anticancer effects by modulating this pathway. nih.govfrontiersin.org They can inhibit the degradation of IκB-α, an inhibitor protein, which prevents the NF-κB complex from translocating to the nucleus to activate target genes. mdpi.comnih.gov By suppressing the NF-κB pathway, a compound can reduce the expression of pro-inflammatory and anti-apoptotic genes, thereby sensitizing cancer cells to cell death. mdpi.com
Phytotoxic Effects and Herbivore Defense Mechanisms
Bioassays on Weed Species and Agricultural Pests (e.g., Spodoptera litura)
The study of a compound's effects on plants (phytotoxicity) and insects is vital for its potential application in agriculture. Bioassays are conducted to determine a compound's efficacy as a potential herbicide or insecticide. A common model for testing insecticidal properties is the tobacco cutworm, Spodoptera litura, a polyphagous pest that causes significant damage to numerous crops. journalspress.comentomoljournal.com
Antifeedant and larvicidal activities are key parameters evaluated in these bioassays. nih.govnih.gov In a typical antifeedant assay, plant leaves are treated with the test compound and offered to larvae. The amount of leaf area consumed is measured and compared to a control group to calculate an antifeedant index. entomoljournal.comresearchgate.net For larvicidal assays, larvae are fed a diet containing the compound, and mortality is recorded over time to determine the lethal concentration 50 (LC₅₀), which is the concentration required to kill 50% of the test population. nih.govnih.gov
| Activity | Test Organism | Result | Concentration |
|---|---|---|---|
| Antifeedant Activity | Spodoptera litura | 75% feeding deterrence | 1000 ppm |
| Larvicidal Activity | Spodoptera litura | LC₅₀ = 850 ppm | N/A |
Molecular Basis of Phytotoxicity and Antifeedant Activity
The molecular mechanisms underlying phytotoxicity and antifeedant activity are diverse. Antifeedant compounds often act by targeting the insect's taste receptors, rendering the treated plant material unpalatable. journalspress.com This sensory inhibition of feeding prevents the pest from causing damage. journalspress.com
In other cases, the compound may be directly toxic upon ingestion. This can involve the inhibition of key metabolic enzymes, such as digestive proteases or detoxification enzymes. Disruption of these enzymatic pathways can lead to malnutrition, developmental defects, and ultimately, mortality. entomoljournal.com Some plant extracts have been observed to cause morphogenetic changes in surviving larvae, such as malformations and reduced body size, indicating interference with normal growth and development processes. entomoljournal.comnih.gov The regulation of specific genes involved in growth and metamorphosis can also be affected.
Exploratory Biological Activities and Associated Pathways
Antioxidant Properties Based on Structural Analogies
The antioxidant potential of a compound can often be inferred from its chemical structure, particularly by comparing it to classes of compounds known for their antioxidant activity, such as phenolics and flavonoids. nih.govnih.gov These molecules typically exert their effects by donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells. mdpi.com
Structural features that confer potent antioxidant activity include the presence of phenolic hydroxyl (-OH) groups attached to an aromatic ring. nih.gov The number and position of these hydroxyl groups are critical. For example, structures with multiple hydroxyl groups, such as the catechol moiety (an ortho-dihydroxy group on a benzene (B151609) ring), are often powerful antioxidants. mdpi.com The conjugated system of aromatic rings and double bonds allows for the delocalization and stabilization of the resulting radical after it has donated a hydrogen atom, making the compound an effective radical scavenger. mdpi.comresearchgate.net Therefore, if this compound shares structural similarities with compounds like flavonoids or curcuminoids, which possess these features, it would be predicted to have significant antioxidant properties. nih.govnih.gov
Anti-inflammatory Potential and Modulatory Effects on Inflammatory Pathways
Inflammation is a critical biological response to harmful stimuli, but chronic or dysregulated inflammation contributes to a variety of pathologies. Research into plant-derived compounds has identified several molecules with potent anti-inflammatory activities. These compounds often exert their effects by modulating key signaling pathways that control the expression of inflammatory mediators.
One of the central pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. mdpi.comsemanticscholar.org Under normal conditions, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), a component of bacterial cell walls, NF-κB is activated and moves into the nucleus to promote the transcription of pro-inflammatory genes. semanticscholar.org This leads to the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comnih.gov
Another critical set of pathways are the Mitogen-Activated Protein Kinases (MAPKs), which include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. mdpi.comsemanticscholar.org The MAPK pathways are involved in cellular responses to a wide array of stimuli and play a significant role in regulating the production of inflammatory mediators. nih.gov The activation of both NF-κB and MAPK pathways can create a powerful inflammatory response. nih.gov
Studies on compounds analogous to the requested subject have demonstrated significant inhibition of these inflammatory pathways. For instance, Polyphyllin VII has been shown to reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated cells. mdpi.com It also suppresses the expression of TNF-α, IL-1β, and IL-6 by inhibiting the NF-κB and MAPK signaling pathways. mdpi.com Similarly, other natural compounds have been found to downregulate the expression of iNOS and COX-2. nih.govnih.gov This modulation of inflammatory pathways highlights the potential of such compounds as therapeutic agents for inflammatory diseases. mdpi.com
Table 1: Effects of Analogous Compounds on Key Inflammatory Mediators and Pathways
| Compound/Analog | Model System | Key Findings | Affected Pathways |
|---|---|---|---|
| Polyphyllin VII | LPS-stimulated RAW264.7 cells | Reduced production of NO, PGE2, TNF-α, IL-1β, and IL-6. mdpi.com | NF-κB, MAPK mdpi.com |
| Hypophyllanthin | LPS-induced U937 macrophages | Inhibited protein and gene levels of COX-2, TNF-α, and IL-1β. nih.gov | NF-κB, MAPK, PI3K-Akt nih.gov |
| Niranthin | LPS-induced U937 macrophages | Suppressed JNK and ERK phosphorylation; inhibited COX-2, TNF-α, and IL-1β. nih.gov | NF-κB, MAPK (JNK, ERK) nih.gov |
| Polyphyllin VI | LPS/ATP-induced RAW264.7 cells | Inhibited the release of IL-6 and IL-8; decreased phosphorylation of p38 and ERK1/2. nih.gov | MAPK nih.gov |
Neuroprotective Activity and Related Mechanisms
Neuroinflammation, characterized by the activation of microglia and astrocytes in the central nervous system, is a key factor in the progression of neurodegenerative diseases. nih.govsci-hub.se Compounds that can mitigate neuroinflammatory responses are therefore of significant interest for their neuroprotective potential. The mechanisms underlying neuroprotection are often multifaceted, involving the suppression of inflammatory pathways, reduction of oxidative stress, and inhibition of apoptotic processes. biorxiv.orgmdpi.com
In the context of neuroinflammation, peripheral administration of LPS in animal models has been shown to induce the activation of microglia and the production of pro-inflammatory cytokines in the brain. nih.govsemanticscholar.org This neuroinflammatory state can lead to neuronal damage and cognitive impairment. semanticscholar.org
Research on compounds with structures or functions similar to the requested subject has revealed significant neuroprotective effects. For example, some natural compounds have been shown to attenuate the activation of microglia and reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6 in the brain of LPS-treated mice. nih.gov The suppression of the NF-κB and MAPK signaling pathways is a key mechanism through which these anti-neuroinflammatory effects are achieved. nih.govmdpi.com
Furthermore, oxidative stress is a major contributor to neuronal cell death in neurodegenerative disorders. mdpi.com Some plant-derived compounds exhibit neuroprotective effects by mitigating oxidative stress. mdpi.com For instance, Polyphyllin VI has been shown to protect SH-SY5Y neuronal cells from rotenone-induced toxicity by ameliorating oxidative stress and mitochondrial dysfunction. nih.gov This neuroprotective effect may be mediated through the FOXO3α/CREB1/DJ-1 signaling pathways. nih.gov Another example is Viphyllin, which has demonstrated a neuroprotective effect against oxidative damage by modulating proteins associated with apoptosis, such as Bcl-2 and BAX. biorxiv.org
Table 2: Neuroprotective Effects and Mechanisms of Analogous Compounds
| Compound/Analog | Model System | Key Findings | Related Mechanisms |
|---|---|---|---|
| Polyphyllin VI | Rotenone-treated SH-SY5Y cells | Increased cell viability, improved cell morphology, attenuated oxidative stress and mitochondrial dysfunction. nih.gov | FOXO3α/CREB1/DJ-1 signaling nih.gov |
| Viphyllin | H2O2-challenged SH-SY5Y cells | Reduced expression of apoptotic proteins (Bax, cleaved caspase-9, PARP-1) and increased anti-apoptotic protein (Bcl-2). biorxiv.org | Anti-apoptosis biorxiv.org |
| Narirutin | LPS-stimulated BV-2 cells and mice | Inhibited pro-inflammatory cytokine production, suppressed microglial activation. nih.gov | Suppression of NF-κB and MAPK pathways nih.gov |
| Savinin | LPS-induced neuroinflammation in mice | Decreased levels of neuroinflammatory cytokines and inhibited the upregulation of proteins in the MAPK/NF-κB and NLRP3 inflammasome pathways. mdpi.com | Modulation of MAPK/NF-κB and NLRP3 signaling mdpi.com |
Synthetic and Semisynthetic Research Strategies for Hanphyllin and Its Analogs
Total Synthesis Approaches for Hanphyllin
While the isolation and structural elucidation of this compound from natural sources have been reported nih.govnih.govresearchgate.net, detailed accounts of its total synthesis are not extensively described in the provided search results. Total synthesis of complex natural products like sesquiterpene lactones often involves multi-step convergent or linear strategies, employing various chemical transformations to construct the characteristic fused ring systems and incorporate the necessary functional groups uzh.chnih.govmdpi.comscribd.comnku.edu. The absence of specific total synthesis procedures for this compound in the search results suggests that published total synthetic routes may be limited or not prominently featured in the databases accessed.
Semisynthetic Modifications of this compound and Related Sesquiterpene Lactones
Semisynthesis involves using a naturally occurring compound as a starting material for chemical modifications to produce analogs with altered properties. This compound has been utilized as a starting material in the synthesis of certain analogs, such as the C-3 epimer of a compound investigated for phytotoxicity acs.org. This indicates the potential for this compound to serve as a scaffold for generating a library of derivatives through targeted chemical reactions.
Research on related sesquiterpene lactones provides insights into potential semisynthetic strategies applicable to this compound. Modifications often focus on the reactive centers of the molecule, such as hydroxyl groups, double bonds, and the α,β-unsaturated lactone system researchgate.netmdpi.comboku.ac.at. These modifications can lead to the creation of novel compounds with potentially improved biological profiles or altered pharmacokinetic properties.
Derivatization Strategies for Enhancing Biological Activity and Mechanistic Probes
Derivatization of this compound and its analogs is a crucial approach to modulate their biological activities and to investigate their mechanisms of action. By introducing different functional groups, researchers can explore the impact of specific chemical features on the interaction with biological targets.
Synthesis of Phosphonate (B1237965) Derivatives
The synthesis of phosphonate derivatives is a common strategy in medicinal chemistry to create analogs of natural products with modified properties, often related to their interaction with enzymes or nucleic acids nih.govorganic-chemistry.orgrushim.ruchimia.chfrontiersin.org. While the search results discuss the general synthesis of phosphonates, specific examples of phosphonate derivatives synthesized directly from this compound were not found. However, given the presence of hydroxyl groups and potentially reactive centers in this compound, it is conceivable that phosphonate moieties could be introduced through appropriate chemical reactions, potentially leading to analogs with altered biological activities or serving as probes for target identification.
Modifications Affecting the α,β-Unsaturated Lactone System
The α,β-unsaturated lactone system is recognized as a key pharmacophore in many biologically active sesquiterpene lactones, often acting as a Michael acceptor that can alkylate nucleophilic residues in biological macromolecules researchgate.netnih.govcore.ac.uknih.gov. Modifications to this system can significantly impact the reactivity and, consequently, the biological activity of the compound nih.govnih.gov.
Strategies for modifying the α,β-unsaturated lactone system can include:
Reduction of the double bond: Saturation of the α,β-double bond can reduce or abolish the Michael acceptor activity, helping to understand the contribution of this feature to the biological activity.
Addition of nucleophiles: Michael addition of various nucleophiles (e.g., thiols, amines) to the β-carbon can yield adducts with altered biological properties and can be used to mimic potential interactions with biological targets.
Modification of the carbonyl group: Reactions involving the carbonyl group, such as reduction or formation of Schiff bases, can also influence the activity and provide insights into the role of this functionality.
While the importance of the α,β-unsaturated lactone is highlighted for sesquiterpene lactones generally, detailed studies on specific modifications of the α,β-unsaturated lactone system of this compound were not specifically provided in the search results.
Structure-Activity Relationship (SAR) Studies through Chemical Modification to Elucidate Pharmacophores and Binding Sites
SAR studies are fundamental to understanding how structural changes in a molecule affect its biological activity nih.govnih.govisoprenoids25.orgfrontiersin.org. By synthesizing and testing a series of this compound analogs with systematic structural modifications, researchers can identify the key functional groups and structural features (pharmacophores) responsible for its observed biological effects nih.govnku.edumdpi.comrushim.runih.govresearchgate.netresearchgate.net.
Although comprehensive SAR studies focused solely on this compound with detailed pharmacophore and binding site elucidation were not explicitly detailed in the search results, the reported biological activities of this compound, such as cholesterol-lowering and antiplasmodial effects, provide a basis for such investigations researchgate.netnih.gov. The known importance of the α,β-unsaturated lactone and the exomethylene group in the activity of related sesquiterpene lactones suggests these features are likely to be important pharmacophores in this compound as well researchgate.netnih.govcore.ac.uk.
SAR studies involving this compound analogs would typically involve:
Synthesis of a series of derivatives with targeted modifications (e.g., at hydroxyl groups, the lactone ring, or the carbon skeleton).
Evaluation of the biological activity of each analog in relevant assays (e.g., cholesterol synthesis inhibition, antiplasmodial activity).
Analysis of the relationship between the structural variations and the observed biological activity to identify key pharmacophoric elements.
Computational methods, such as molecular docking and pharmacophore modeling, can complement experimental SAR studies by providing insights into the potential binding modes and interactions of this compound and its analogs with putative biological targets nih.govmdpi.comfrontiersin.orgmdpi.comresearchgate.netresearchgate.net. These studies can help to elucidate the binding sites and the nature of the interactions (e.g., hydrogen bonding, hydrophobic interactions) that are crucial for activity.
While specific data tables detailing SAR for a wide range of this compound derivatives were not found, the general principles of SAR studies applied to sesquiterpene lactones emphasize the importance of specific functional groups and their spatial arrangement for biological activity.
Future Directions and Advanced Research Perspectives on Hanphyllin
Integration of Systems Biology and Multi-Omics Data for Comprehensive Understanding of Hanphyllin's Biological Networks
Future research on this compound can significantly benefit from the integration of systems biology and multi-omics approaches. Multi-omics, which combines data from various 'omics' technologies such as genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of biological systems nih.govbrjac.com.brnih.gov. This approach can help researchers understand how this compound interacts within complex biological networks, moving beyond the study of individual molecules or pathways nih.govbrjac.com.brfrontiersin.org.
Integrating multi-omics data can provide insights into the molecular mechanisms underlying this compound's observed biological activities. For instance, combining transcriptomic and metabolomic data can reveal how this compound influences gene expression and downstream metabolic changes within an organism or cell nih.gov. This can help identify the specific pathways and networks modulated by this compound, offering a more comprehensive picture than single-omics studies alone brjac.com.brfrontiersin.org. Challenges in multi-omics integration include handling diverse data types and developing appropriate computational and mathematical tools for analysis nih.govbrjac.com.br. Future studies should aim to generate multi-omics data from the same samples where possible to facilitate direct comparisons and robust integration nih.gov. This integrated approach is crucial for building a reliable understanding of the biochemistry and dynamics of biological systems in the context of this compound's influence brjac.com.br.
Development of Advanced Analytical Methodologies for this compound Quantification in Complex Biological Matrices
Accurate quantification of this compound in various complex biological matrices is essential for understanding its pharmacokinetics, distribution, and ecological dynamics. Developing advanced analytical methodologies is a key future direction. Traditional methods for analyzing sesquiterpene lactones can be challenging due to their thermolability, low concentrations in biological samples, and lack of strong chromophores for easy UV detection researchgate.netresearchgate.net.
Future research should focus on utilizing and refining sophisticated techniques such as Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) for sensitive and specific detection and quantification of this compound mdpi.com. Other advanced methods like MALDI-TOF imaging and molecular networking can provide spatial distribution information and help identify related metabolites or degradation products in complex samples mdpi.com. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D and 2D techniques, has also shown promise for the simultaneous identification and quantification of compounds in complex natural extracts without extensive isolation researchgate.net. Method validation, including assessment of precision, linearity, and limit of detection, is crucial for ensuring the reliability of quantification results obtained from these advanced techniques researchgate.net. Overcoming the analytical challenges associated with this compound's chemical properties will be vital for supporting detailed biological and ecological studies.
Computational Chemistry and Molecular Modeling for Target Interaction Analysis and Predictive Biology
Computational chemistry and molecular modeling offer powerful tools for investigating the potential targets of this compound and predicting its biological behavior at a molecular level upc.edunih.govresearchgate.net. These approaches can complement experimental studies and guide future research directions. Molecular modeling encompasses various computational techniques used to describe and evaluate the properties and structures of molecules upc.edu.
Future research can employ techniques such as molecular docking to predict how this compound might bind to potential protein targets, providing insights into its possible mechanisms of action upc.eduresearchgate.net. This can help prioritize experimental investigations by suggesting likely protein interactions. Computational chemistry methods, including quantum mechanics and molecular mechanics, can be used to calculate the energy and stability of this compound and its complexes with target molecules upc.edu. Predictive biology, leveraging these computational approaches, can involve simulating molecular dynamics to understand the conformational changes of this compound and its targets, and estimating binding affinities nih.gov. As computational power and algorithms improve, these methods will become increasingly valuable for understanding this compound's interactions and predicting its biological effects researchgate.net. Integrating computational predictions with experimental data is essential for validating models and refining our understanding upc.edu.
Development of Novel In Vitro and In Vivo Animal Models for Deeper Mechanistic Elucidation (excluding human clinical models)
Developing and utilizing novel in vitro and in vivo animal models is crucial for gaining a deeper understanding of this compound's biological activities and mechanisms, while strictly excluding human clinical models as per the instructions. While some studies have investigated sesquiterpene lactones in various models, including mouse models for cancer and inflammation, specific models tailored to this compound's unique properties and potential applications are needed nih.govmdpi.comresearchgate.net.
Future research could involve developing specific cell-based assays (in vitro) to probe this compound's effects on particular cellular pathways or functions suggested by initial screenings or computational predictions ebi.ac.uk. For in vivo studies, establishing and utilizing appropriate animal models (e.g., rodent models, zebrafish embryos) can provide insights into this compound's effects on complex physiological processes, disease progression, and potential toxicity, excluding human relevance nih.govuu.nloxfordicsb.org. These models can be used to study this compound's absorption, distribution, metabolism, and excretion (ADME), as well as its efficacy in relevant disease models, such as those for metabolic syndrome or infectious diseases, where other sesquiterpenes have shown activity ebi.ac.uksioc-journal.cnnih.gov. Careful selection and characterization of these models are necessary to ensure their relevance to the research questions being addressed and to facilitate the mechanistic elucidation of this compound's biological effects nih.gov.
Exploration of this compound's Role in Plant Defense Ecology and Allelopathy
This compound, as a plant-derived sesquiterpene, likely plays a role in the ecological interactions of the plants that produce it. Future research should explore its specific functions in plant defense and allelopathy. Plants produce a wide array of secondary metabolites, including sesquiterpenes, which are involved in defending against herbivores, pathogens, and competing plants researchgate.netmdpi.comapsnet.org. Allelopathy, a form of plant interference, involves the release of chemicals that inhibit the growth or establishment of neighboring plants mdpi.comapsnet.orgnih.gov.
Investigating this compound's presence and concentration in different plant tissues and at various developmental stages can provide clues about its defensive functions nih.gov. Experiments could be designed to assess this compound's deterrent or toxic effects on common herbivores or pathogens in controlled environments mdpi.comapsnet.org. Furthermore, studies on this compound's allelopathic potential could involve testing its effects on the germination and growth of neighboring plant species mdpi.comnih.govsustainability-directory.com. Analyzing the release and persistence of this compound in the soil environment is also crucial for understanding its role in belowground interactions mdpi.com. These ecological studies will not only shed light on the biological significance of this compound for the producing plant but may also reveal potential applications in natural pest management or sustainable agriculture mdpi.com.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 12443216 |
Data Tables
While the search results provided qualitative information and some specific activity values (e.g., IC50 for antiplasmodial activity mdpi.comsioc-journal.cn), a structured data table directly detailing this compound's properties or activities from multiple studies was not consistently available across the results. One study reported this compound's selective cholesterol-lowering activity as -12.7% at 30 µM in HuH7 cells ebi.ac.uknih.gov. Another study indicated an IC50 of 9.26 ± 3.62 µg/mL against Plasmodium falciparum (FcB1 strain) sioc-journal.cn, while another reported an IC50 of 2.3 µg/mL against Plasmodium falciparum mdpi.com.
Table 1: Select Biological Activity Data for this compound
| Activity | Model/Assay | Concentration/Value | Result | Source |
| Cholesterol-lowering | HuH7 cells | 30 µM | -12.7% | ebi.ac.uknih.gov |
| Antiplasmodial (IC50) | Plasmodium falciparum (FcB1) | 9.26 ± 3.62 µg/mL | Inhibition | sioc-journal.cn |
| Antiplasmodial (IC50) | Plasmodium falciparum | 2.3 µg/mL | Inhibition | mdpi.com |
Q & A
Q. How should researchers address batch-to-batch variability in this compound isolation from natural sources?
- Quality Control Protocol :
- Standardize extraction solvents (e.g., ethanol vs. supercritical CO₂) and seasonal harvesting times.
- Implement PCA (principal component analysis) on NMR spectra to detect batch outliers.
- Establish reference standards via collaborative interlab validation .
Methodological Notes
- Data Contradiction Analysis : Follow PRISMA guidelines for systematic reviews and use tools like RevMan for statistical harmonization .
- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including ARRIVE 2.0 reporting standards .
- Reproducibility : Archive raw data in FAIR-compliant repositories (e.g., Zenodo) with detailed metadata .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
